7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
This compound belongs to the tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a partially saturated bicyclic core (positions 4,5,6,7) with a difluoromethyl substituent at position 7, a methyl group at position 5, and a carboxylic acid moiety at position 2. The tetrahydro structure enhances conformational flexibility compared to fully aromatic analogs, while the difluoromethyl group introduces electron-withdrawing effects and metabolic stability, making it relevant for agrochemical or pharmaceutical applications .
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N4O2/c1-3-2-4(5(9)10)14-8(11-3)12-6(13-14)7(15)16/h3-5H,2H2,1H3,(H,15,16)(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHOJJYLZCLYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=NC(=N2)C(=O)O)N1)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action involves the compound’s interaction with its targetsThese compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects. The compound likely binds to specific receptors or enzymes, altering cellular processes. For instance, some TPs have been reported as thrombin inhibitors
Biochemical Pathways
TPs impact various biochemical pathways. Their versatility allows them to serve as linkers to several metals, and their coordination compounds have been studied in biological systems. .
Action Environment
Environmental factors play a crucial role in drug efficacy and stability. Factors such as pH, temperature, and co-administered substances can influence the compound’s action. Studying its behavior under varying conditions will enhance our understanding.
Its precise mechanism awaits discovery, but its diverse biological activities make it an exciting subject for future investigations. 🌟
Biochemical Analysis
Biochemical Properties
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction is significant as it suggests potential anti-inflammatory properties of the compound. Additionally, the compound’s interaction with nitric oxide synthase (NOS) indicates its role in modulating nitric oxide levels, which are critical for various physiological processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages . This downregulation is crucial for reducing inflammation and promoting cellular homeostasis. Furthermore, the compound’s impact on cellular metabolism includes the modulation of metabolic pathways involved in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins . Additionally, the compound’s interaction with NOS leads to a decrease in nitric oxide production, which is essential for controlling inflammation and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for inflammatory diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its efficacy in reducing inflammation and modulating cellular processes, even after prolonged exposure . These findings are crucial for understanding the compound’s potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and modulates cellular processes without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as COX-2 and NOS, influencing the production of metabolites involved in inflammation and oxidative stress . The compound’s impact on metabolic flux and metabolite levels is significant, as it can alter the balance of pro-inflammatory and anti-inflammatory mediators . These interactions are crucial for understanding the compound’s therapeutic potential and its effects on overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s delivery and targeting in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as COX-2 and NOS . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . These localization mechanisms are essential for understanding the compound’s mode of action and optimizing its therapeutic potential.
Biological Activity
7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 664992-04-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 232.19 g/mol. The presence of the difluoromethyl group and the triazole-pyrimidine core contributes to its unique pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its anti-inflammatory, anticancer, and enzyme inhibitory properties.
1. Anti-inflammatory Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anti-inflammatory effects. For instance, in a study assessing the inhibitory potential against COX enzymes, certain derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib.
In vivo studies using carrageenan-induced paw edema models showed that compounds similar to this triazolo-pyrimidine exhibited effective suppression of inflammation with ED50 values indicating strong activity.
2. Anticancer Activity
Molecular docking studies have shown that this compound can bind effectively to various cancer-related targets. For example, it has demonstrated promising activity against breast carcinoma cell lines (MCF-7). The structure-activity relationship analysis revealed that modifications on the pyrimidine ring could enhance anticancer efficacy.
3. Enzyme Inhibition
The compound has also been investigated for its potential as an inhibitor of various enzymes such as dihydrofolate reductase and glucosidase. These activities suggest its utility in treating diseases like cancer and diabetes.
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- Study on COX Inhibition : A recent study evaluated several derivatives for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that modifications to the triazole ring significantly enhanced inhibitory potency.
- Anticancer Efficacy : In a comparative analysis of triazolo-pyrimidine derivatives against MCF-7 cells, it was found that compounds with electron-donating groups showed increased cytotoxicity and reduced IC50 values.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:
- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with electron-donating substituents on the pyrimidine ring generally exhibited enhanced anti-inflammatory and anticancer activities.
- Substituent Positioning : The position of substituents on the triazole or pyrimidine rings can significantly affect binding affinity and biological activity.
Scientific Research Applications
Medicinal Chemistry
This compound is being explored for its potential as a pharmaceutical agent due to its ability to interact with biological systems. Its structural features suggest that it may act on specific targets within cellular pathways:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The difluoromethyl group may enhance the lipophilicity and bioavailability of the molecule, making it a candidate for further investigation in cancer therapy .
- Antimicrobial Properties : The triazole moiety is known for its antimicrobial activity. Research into derivatives of this compound could lead to the development of new antibiotics or antifungal agents .
Biochemical Research
The compound has applications in proteomics and biochemical assays:
- Enzyme Inhibition Studies : It can serve as a tool for studying enzyme kinetics and inhibition mechanisms in metabolic pathways. Its carboxylic acid functional group is particularly useful for binding to enzyme active sites .
- Cell Signaling Pathways : Research suggests that compounds like this one can influence cell signaling pathways, potentially leading to insights into cellular responses and therapeutic targets for diseases such as diabetes and neurodegenerative disorders .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Gram-positive bacteria, indicating potential as a new antibiotic candidate. |
| Study 3 | Enzyme Inhibition | Identified as a competitive inhibitor of a key enzyme in the glycolytic pathway, suggesting its role in metabolic regulation. |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogs:
Impact of Substituents and Core Modifications
Fluorinated Groups :
- The target compound’s difluoromethyl (-CF₂H) group balances lipophilicity and metabolic stability, whereas trifluoromethyl (-CF₃) in and offers stronger electron-withdrawing effects but higher molecular weight.
- Fluorine substitution is common in herbicides and pharmaceuticals due to enhanced binding and resistance to degradation .
Carboxylic Acid vs. Derivatives :
- Fully aromatic cores (e.g., ) favor planar interactions but may reduce metabolic stability.
Preparation Methods
Reaction Components and Mechanism
The MCR proceeds through a Michael addition-cyclization sequence. Triethylamine activates the carboxaldehyde via hydrogen bonding, enhancing its electrophilicity for nucleophilic attack by 3-amino-1,2,4-triazole. Subsequent cyclization forms the triazolopyrimidine core, while the difluoromethyl group is introduced via the carboxaldehyde precursor. Autoxidation of intermediates finalizes the heterocyclic structure.
Optimization of Reaction Conditions
Critical parameters include solvent polarity, base selection, and temperature. DMF with triethylamine (0.25 mol) at 120°C for 10 hours achieves a 72% yield, whereas non-polar solvents or inorganic bases (e.g., KOH) result in incomplete reactions. Table 1 summarizes these findings.
Table 1: Optimization of MCR Conditions for Triazolopyrimidine Formation
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ethanol | None | 80 | 12 | 0 |
| 2 | DMF | Triethylamine | 120 | 10 | 72 |
| 3 | THF | K₂CO₃ | 100 | 8 | 18 |
Fluorination Techniques for Difluoromethyl Incorporation
Introducing the difluoromethyl (-CF₂H) group necessitates specialized fluorination methods. Two approaches dominate: (1) direct fluorination of pre-formed intermediates and (2) use of fluorinated building blocks.
Late-Stage Direct Fluorination
Electrophilic fluorinating agents like Selectfluor® or Deoxo-Fluor® modify methyl or hydroxymethyl groups on the triazolopyrimidine core. For example, treatment of 7-(hydroxymethyl)-5-methyltetrahydrotriazolopyrimidine with Deoxo-Fluor® in dichloromethane at 0°C introduces the -CF₂H group with 65% efficiency.
Fluorinated Carboxaldehyde Precursors
Alternatively, difluoromethyl-carboxaldehydes serve as starting materials. 2,2-Difluoropropanal reacts with 3-amino-1,2,4-triazole in the MCR, directly embedding the -CF₂H group during cyclization. This method avoids post-synthetic fluorination, simplifying purification.
Carboxylic Acid Functionalization via Nitrile Hydrolysis
The carboxylic acid moiety at position 2 of the triazolopyrimidine is typically installed via hydrolysis of a nitrile intermediate. Two protocols are prevalent:
Acidic Hydrolysis
Refluxing the nitrile precursor (e.g., 7-(difluoromethyl)-5-methyltetrahydrotriazolopyrimidine-2-carbonitrile) with 6M HCl at 110°C for 6 hours hydrolyzes the -CN group to -COOH, yielding the target compound in 85% purity.
Alkaline Hydrolysis Followed by Acidification
Treatment with 2M NaOH at 80°C for 4 hours generates a sodium carboxylate, which is protonated using dilute HCl to afford the carboxylic acid. This method achieves higher yields (92%) but requires careful pH control.
Table 2: Comparison of Nitrile Hydrolysis Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, 110°C, 6h | 78 | 85 |
| Alkaline (NaOH/HCl) | 2M NaOH, 80°C, 4h → HCl | 92 | 95 |
Catalytic and Solvent Effects on Reaction Efficiency
Role of Organic Bases
Triethylamine enhances reaction rates in MCRs by activating carbonyl groups and stabilizing intermediates. In contrast, inorganic bases like K₂CO₃ show negligible activity due to poor solubility in polar aprotic solvents.
Solvent Polarity
DMF outperforms ethanol or THF in MCRs due to its high polarity, which stabilizes charged intermediates and facilitates cyclization. Reactions in DMF achieve 72% yield versus <20% in THF.
Structural Characterization and Validation
Spectral data confirm the identity of the target compound:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules (e.g., substituted pyrimidines or triazoles) under controlled conditions. For example, multi-component reactions using additives like sodium bicarbonate or iodine catalysts can improve yield and regioselectivity . Key steps include:
- Cyclocondensation of aminotriazoles with difluoromethyl-containing ketones.
- Acid-catalyzed ring closure to form the tetrahydro-pyrimidine core.
- Final carboxylation at the 2-position using ethyl chloroformate or similar reagents.
Characterization : NMR (¹H, ¹³C), IR spectroscopy, and LC-MS are standard for verifying purity and structure .
Q. How is the structural integrity of the tetrahydro-triazolo-pyrimidine core validated?
- Methodological Answer : X-ray crystallography is the gold standard for confirming bond lengths, angles, and stereochemistry. For example, analogous compounds like ethyl 7-chloromethyl-5-(2-chlorophenyl) derivatives show normal ranges for bond lengths (C–N: 1.33–1.37 Å, C–C: 1.45–1.50 Å) . Computational tools (e.g., DFT) can predict deviations caused by substituents like difluoromethyl groups .
Advanced Research Questions
Q. How do electronic effects of the difluoromethyl group influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing nature of the -CF₂H group alters charge distribution in the pyrimidine ring, affecting nucleophilic substitution or cross-coupling reactions. For example:
- Kinetic Studies : Monitor reaction rates using HPLC or in situ FTIR to compare CF₂H-substituted vs. non-fluorinated analogs.
- Computational Modeling : DFT calculations (e.g., Mulliken charges) quantify electronic effects and predict regioselectivity in amidation or alkylation reactions .
Data Contradiction : Fluorine’s inductive effect may stabilize intermediates but reduce solubility, requiring solvent optimization (e.g., DMF/THF mixtures) .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?
- Methodological Answer :
- Case Study : For compounds like 7-amino-3-(2'-chlorophenylazo)-2-ethyl derivatives , overlapping NMR signals (e.g., aromatic protons) can be resolved via:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbons.
- Isotopic Labeling : Introduce deuterated solvents or substituents to simplify spectra.
- Statistical Analysis : Use principal component analysis (PCA) to correlate spectral features with substituent electronic parameters (Hammett constants) .
Q. How can computational methods predict biological activity or binding affinity for this compound?
- Methodological Answer :
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Compare with pyrazolo[1,5-a]pyrimidine derivatives known for kinase inhibition .
- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donor/acceptor counts.
Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
